2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride
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Overview
Description
2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride is an organic compound with the molecular formula C12H12ClNO2. It is a derivative of naphthalene and is characterized by the presence of an amino group and a carboxylic acid group attached to the naphthalene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride typically involves the reaction of 2-naphthylamine with glyoxylic acid. The reaction is carried out in an aqueous medium under controlled temperature conditions to yield the desired product. The reaction can be represented as follows:
[ \text{C}{10}\text{H}{7}\text{NH}2 + \text{HOCH}2\text{COOH} \rightarrow \text{C}{12}\text{H}{11}\text{NO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: :
Properties
IUPAC Name |
2-amino-2-naphthalen-2-ylacetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H,13H2,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWXXGCAWFXWAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646954 |
Source
|
Record name | Amino(naphthalen-2-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433292-03-6 |
Source
|
Record name | Amino(naphthalen-2-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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